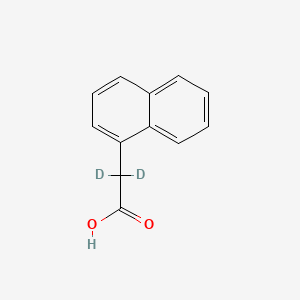

1-Naphthaleneacetic-2,2-D2 acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-naphthalen-1-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/i8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPINYUDVPFIRX-MGVXTIMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties & Research Applications of 1-Naphthaleneacetic-2,2-D2 Acid

Technical Guide for Analytical & Metabolic Research

Executive Summary

1-Naphthaleneacetic-2,2-D2 acid (NAA-d2) is the stable, isotope-labeled analog of the synthetic auxin 1-Naphthaleneacetic acid (NAA). While the parent compound is ubiquitous in agronomy as a plant growth regulator (PGR), the deuterated isotopologue is a critical, high-precision tool in quantitative bioanalysis and metabolic mechanistic studies .

This guide addresses the physicochemical profile, synthesis logic, and experimental utility of NAA-d2. It is designed for researchers requiring sub-ppb quantification of auxins in complex matrices (fruit/vegetable lysates) and medicinal chemists utilizing deuterium kinetic isotope effects (DKIE) to probe metabolic stability at the

Part 1: Physicochemical Profile & Isotopic Integrity[1][2]

The substitution of two hydrogen atoms with deuterium at the

Table 1: Comparative Chemical Data

| Property | Parent: 1-Naphthaleneacetic Acid (NAA) | Isotopologue: 1-Naphthaleneacetic-2,2-D2 Acid |

| CAS Number | 86-87-3 | Isotopologue of 86-87-3 (Vendor specific) |

| Molecular Formula | ||

| Molecular Weight | 186.21 g/mol | ~188.22 g/mol |

| Exact Mass | 186.0681 | 188.0807 |

| pKa (approx) | 4.2 | ~4.2 (Negligible isotope effect on acidity) |

| Solubility | Soluble in EtOH, Acetone, Ether; Low in Water | Identical profile |

| Isotopic Purity | N/A | Typically |

| Chemical Structure | Naphthalene ring - | Naphthalene ring - |

Part 2: Synthesis & Isotopic Exchange Logic

The Mechanism: Base-Catalyzed H/D Exchange

Unlike ring-deuteration which often requires heavy metal catalysis (Pt/Pd) and

Protocol Strategy:

-

Deprotonation: Treatment with a deuterated base (NaOD in

) generates the enolate intermediate.[1] -

Deuteration: The enolate abstracts a deuteron from the solvent (

).[1] -

Repetition: Multiple cycles ensure

enrichment.

Diagram 1: Synthesis & Exchange Pathway

Caption: Base-catalyzed H/D exchange mechanism targeting the acidic alpha-protons.

Quality Control (Self-Validating Step):

-

1H-NMR Validation: The singlet peak corresponding to the

group (typically around -

MS Validation: Absence of the M+0 peak (186 Da) ensures the material will not interfere with the analyte channel during quantification.

Part 3: Analytical Application (LC-MS/MS Internal Standard)

The primary research utility of NAA-d2 is as an Internal Standard for quantifying NAA residues in food matrices (QuEChERS method). Plant extracts are "dirty" matrices; they contain co-eluting compounds that suppress ionization in the mass spectrometer.

Why NAA-d2?

-

Co-elution: It elutes at the exact same retention time as NAA, experiencing the exact same matrix suppression/enhancement.

-

Mass Shift: The +2 Da shift allows the mass spectrometer to distinguish it from the analyte.

Experimental Protocol: QuEChERS Extraction

Objective: Quantify NAA in Tomato/Zucchini matrix at ppb levels.

-

Homogenization: Weigh 10g of sample.

-

Spiking (Critical Step): Add NAA-d2 IS solution (e.g., 100 µL of 1 µg/mL) before extraction. This corrects for recovery losses during the entire workflow.

-

Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously (1 min).

-

Partitioning: Add QuEChERS salts (4g

, 1g NaCl). Vortex and Centrifuge (3000 rpm, 5 min). -

Clean-up (d-SPE): Transfer supernatant to a tube containing PSA (Primary Secondary Amine) and C18.[1] PSA removes sugars/fatty acids; C18 removes lipids.[1]

-

Analysis: Inject into LC-MS/MS (ESI Negative Mode).

Diagram 2: LC-MS/MS Quantification Workflow

Caption: Modified QuEChERS workflow utilizing NAA-d2 for matrix effect compensation.

Mass Transitions (MRM):

-

Analyte (NAA):

(Loss of -

Internal Standard (NAA-d2):

(Loss of-

Note: The fragment

corresponds to the

-

Part 4: Metabolic Stability & Kinetic Isotope Effect (KIE)[1]

In drug discovery and plant physiology, NAA-d2 serves as a mechanistic probe. The Carbon-Deuterium (

Research Utility:

-

Metabolic Blocking: If the primary metabolic route involves oxidation at the

-carbon, replacing H with D will significantly slow down the reaction ( -

Pathway Identification: If substituting D does not change the metabolic rate, the rate-limiting step is likely elsewhere (e.g., aromatic hydroxylation or conjugation).

Diagram 3: Metabolic Fate & KIE Probe

Caption: Using NAA-d2 to distinguish between conjugation and oxidative degradation pathways.

Part 5: Handling & Stability Standards

To maintain the integrity of NAA-d2 for research:

-

Storage: Store solid at

. Protect from light (naphthalene derivatives can be photo-labile).[1] -

Solution Stability: Stock solutions in Methanol are stable for 6 months at

. -

Proton Exchange Risk: Avoid storing in protic solvents (water/alcohol) at high pH (>9) for extended periods, as slow back-exchange (

) can occur over months if the solution is basic.

References

-

European Union Reference Laboratories (EURL). (2012).[1] Validation Data for the Analysis of 1-Naphthylacetic acid and 1-Naphthylacetamide in tomato and zucchini Using Mini-Luke and QuEChERS methods. EURL-SRM.[1]

-

Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International.[1]

-

Gant-Branum, R. L., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.[1][3][2][4][5] Global Journal of Pharmacy & Pharmaceutical Sciences.[1][4]

-

National Institute of Standards and Technology (NIST). (2023).[1] 1-Naphthaleneacetic acid Mass Spectrum & Properties.[1][6] NIST Chemistry WebBook.[1][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. af.bloomtechz.com [af.bloomtechz.com]

- 7. 1-Naphthaleneacetic acid [webbook.nist.gov]

A Technical Guide to the Molecular Structure and Isotopic Purity of Deuterated N-Acetylaspartate (NAA-d3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-acetylaspartate (NAA) is a cornerstone metabolite in neuroscience, serving as a crucial marker for neuronal health and viability in magnetic resonance spectroscopy (MRS). The strategic replacement of hydrogen with deuterium to create isotopically labeled NAA enhances its utility as an internal standard for mass spectrometry and as a tool for metabolic flux analysis. This guide provides an in-depth examination of the molecular structure of a common deuterated variant, N-Acetyl-L-aspartic acid-2,3,3-d3 (NAA-d3), and presents a comprehensive framework for the verification of its isotopic purity. We will explore the rationale behind the synthesis and detail the self-validating analytical protocols using Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure the integrity and reliability of this critical research compound.

Introduction: The Significance of N-Acetylaspartate and the Rationale for Deuterium Labeling

N-acetylaspartate is the second most abundant amino acid derivative in the central nervous system, synthesized in neuronal mitochondria from L-aspartic acid and acetyl-CoA. Its roles are multifaceted, including acting as a neuronal osmolyte, a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG), and a source of acetate for myelin synthesis by oligodendrocytes.[1][2] Clinically, the prominent singlet peak of its N-acetyl group in proton MRS (¹H-MRS) serves as a widely accepted non-invasive marker of neuronal integrity; a decrease in the NAA peak is correlated with neuronal loss or dysfunction in a variety of neuropathological conditions.[3][4]

The introduction of stable isotopes, such as deuterium (²H or D), into the NAA molecule creates a powerful analytical tool. Deuterated compounds are chemically similar to their protium counterparts but are easily distinguishable by mass-sensitive and nuclear magnetic resonance techniques. This makes deuterated NAA an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression, thereby providing more accurate and precise measurements.[5][6] Furthermore, deuterium labeling allows for the tracing of metabolic pathways and the study of disease-related enzymatic activity.[7]

This guide will focus on N-Acetyl-L-aspartic acid-2,3,3-d3 (NAA-d3), a commercially available and well-characterized isotopologue, to illustrate the principles and methodologies for ensuring its structural and isotopic integrity.

Molecular Structure of N-Acetyl-L-aspartic acid-2,3,3-d3 (NAA-d3)

The molecular integrity of a deuterated standard is paramount. For NAA-d3, three hydrogen atoms on the aspartate backbone are replaced with deuterium.

Table 1: Molecular Properties of L-NAA and NAA-d3

| Property | L-N-Acetylaspartic Acid (NAA) | N-Acetyl-L-aspartic acid-2,3,3-d3 (NAA-d3) |

| Molecular Formula | C₆H₉NO₅ | C₆H₆D₃NO₅ |

| Molecular Weight | 175.14 g/mol [8] | 178.16 g/mol [9] |

| CAS Number | 997-55-7[8] | 284665-15-2[9] |

| Canonical SMILES | CC(=O)NC(=O)O | [2H]C([2H])(C(=O)O)(NC(=O)C)C(=O)O |

| InChI Key | OTCCIMWXFLJLIA-BYPYZUCNSA-N | OTCCIMWXFLJLIA-BWBLNMPZSA-N[9] |

The precise placement of deuterium atoms is critical. In NAA-d3, the deuterons are located at the C2 (α) and both positions of the C3 (β) carbons of the aspartate moiety.

Caption: Structure of N-Acetyl-L-aspartic acid-2,3,3-d3 with deuterium atoms highlighted in red.

Synthesis of NAA-d3: A Conceptual Workflow

While proprietary methods for the synthesis of NAA-d3 exist, a general and effective strategy involves a multi-step chemical synthesis. The core of this process is the introduction of deuterium into the aspartic acid backbone, followed by N-acetylation. Direct H/D exchange on aspartic acid using D₂O under heat, pressure, and often with a metal catalyst (e.g., Ru/C), is a common approach for deuterating amino acids.

Caption: A generalized workflow for the chemical synthesis of NAA-d3.

A plausible synthesis protocol, adapted from general methods for amino acid deuteration and N-acetylation, is outlined below.[3]

Experimental Protocol: Conceptual Synthesis of NAA-d3

-

Deuterium Exchange:

-

Combine L-aspartic acid with a suitable catalyst (e.g., 5% Ru/C) in a high-pressure reactor lined with an inert material.

-

Add D₂O as the deuterium source.

-

Seal the reactor and heat to a temperature sufficient to facilitate H/D exchange (e.g., 70-200°C) for a designated period (e.g., 12-24 hours). The precise conditions are critical for achieving high levels of deuteration without significant racemization or degradation.

-

After cooling, filter the reaction mixture to remove the catalyst.

-

Lyophilize the solution to obtain the deuterated L-aspartic acid-d3.

-

-

N-Acetylation:

-

Dissolve the L-aspartic acid-d3 in a suitable solvent (e.g., acetic acid).

-

Slowly add an acetylating agent, such as acetic anhydride, while maintaining a controlled temperature.

-

Allow the reaction to proceed to completion.

-

-

Purification:

-

Isolate the crude NAA-d3 product.

-

Purify the product through recrystallization from a suitable solvent system (e.g., acetic acid/water) to remove unreacted starting materials and byproducts.[3]

-

Further purification, if necessary, can be achieved using chromatographic techniques.

-

Dry the final product under vacuum.

-

Verification of Isotopic Purity: A Self-Validating System

The confirmation of isotopic purity is a critical quality control step. A combination of Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a robust, self-validating system for this purpose.

Caption: Combined analytical workflow for the validation of NAA-d3 isotopic purity.

Quantitative ¹H-NMR for Isotopic Enrichment

Quantitative ¹H-NMR (qNMR) is a primary analytical method that can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[1][10] For deuterated compounds, ¹H-NMR is exceptionally powerful for determining isotopic enrichment by quantifying the small amounts of residual protons at the deuterated positions.

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[11]

-

Sample Preparation:

-

Accurately weigh a known amount of the NAA-d3 sample (e.g., 5-10 mg) into an NMR tube.

-

Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The standard should have signals that do not overlap with the analyte signals.

-

Add a precise volume of a suitable deuterated solvent (e.g., D₂O) to completely dissolve both the sample and the standard.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum. It is crucial to ensure complete T1 relaxation of all signals to obtain accurate integrals. This is achieved by using a long relaxation delay (D1), typically 5 times the longest T1 value of any proton being analyzed, or by using a small flip angle (e.g., 30°).[12][13]

-

Key Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 30-60 seconds (a conservative value to ensure full relaxation).[12]

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.

-

Integrate the signal from a non-deuterated position on the NAA molecule (e.g., the N-acetyl methyl singlet at ~2.0 ppm) and the residual proton signals at the deuterated positions (C2-H at ~4.5 ppm and C3-H₂ at ~2.7 ppm).

-

Integrate a well-resolved signal from the internal standard.

-

Calculate the isotopic enrichment by comparing the integral of the residual proton signals at the deuterated positions to the integral of the non-deuterated N-acetyl signal.

-

Causality in Experimental Choices:

-

Long Relaxation Delay (D1): This is the most critical parameter for accurate quantification. If the delay is too short, signals with longer T1 relaxation times will not fully return to equilibrium, leading to underestimated integrals and inaccurate purity calculations.[12]

-

Certified Internal Standard: Using a standard with a certified purity traceable to a national metrology institute (like NIST) ensures the accuracy of the absolute quantification.

-

High-Field Spectrometer: A higher magnetic field strength provides better separation of signals, which is crucial for accurately integrating peaks, especially in complex mixtures or when signals are close to each other.

LC-MS/MS for Isotopic Distribution

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to confirm the molecular weight of the deuterated compound and to determine the distribution of isotopologues (i.e., molecules with different numbers of deuterium atoms).[4][14]

-

Sample Preparation:

-

Prepare a stock solution of NAA-d3 in a suitable solvent (e.g., water/acetonitrile).

-

Perform serial dilutions to create working solutions at an appropriate concentration for LC-MS/MS analysis (e.g., in the low µmol/L range).

-

-

LC Separation:

-

Inject the sample onto a reverse-phase C8 or C18 column.

-

Use an isocratic or gradient mobile phase to elute the NAA-d3. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of formic acid to aid in ionization.[6]

-

Example LC Conditions:

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode.

-

Perform a full scan analysis to confirm the presence of the [M-H]⁻ ion for NAA-d3 at m/z 177.1.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection. The precursor ion (m/z 177.1 for NAA-d3) is selected and fragmented, and a specific product ion is monitored.[6]

-

Simultaneously monitor the mass transitions for non-deuterated NAA (m/z 174.1) and other potential isotopologues (e.g., d1, d2) to assess the isotopic distribution.

-

Table 2: Example MRM Transitions for NAA and NAA-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| NAA | 174.1 | 88.0 |

| NAA-d3 | 177.1 | 89.0 |

-

Data Analysis:

-

Integrate the peak areas for each isotopologue from the extracted ion chromatograms.

-

Calculate the percentage of each isotopologue to determine the isotopic distribution and confirm the isotopic purity. The isotopic purity is typically reported as the percentage of the desired deuterated species (d3) relative to all NAA species detected.

-

Causality in Experimental Choices:

-

LC Separation: Chromatography is essential to separate the analyte from matrix components that could interfere with ionization, ensuring a clean signal for the mass spectrometer.

-

ESI Negative Ion Mode: NAA is a dicarboxylic acid, readily deprotonating to form a negative ion, making ESI in negative mode a highly sensitive ionization technique for this molecule.

-

High-Resolution Mass Spectrometry (HRMS): While not always necessary for simple isotopologue distribution, HRMS can provide highly accurate mass measurements, which helps to unequivocally confirm the elemental composition and differentiate the deuterated analyte from potential isobaric interferences.[14]

Data Presentation and Interpretation

The results from the analytical validation should be presented clearly and concisely.

Table 3: Representative Certificate of Analysis Data for a Batch of NAA-d3

| Parameter | Specification | Result | Method |

| Chemical Purity | ≥ 98% | 99.5% | ¹H-NMR |

| Isotopic Enrichment (Atom % D) | ≥ 98% | 98.7% | ¹H-NMR |

| Isotopic Distribution (d3) | Report | 98.5% | LC-MS/MS |

| Isotopic Distribution (d2) | Report | 1.2% | LC-MS/MS |

| Isotopic Distribution (d1) | Report | 0.3% | LC-MS/MS |

| Isotopic Distribution (d0) | Report | < 0.1% | LC-MS/MS |

Conclusion

The use of deuterated N-acetylaspartate, specifically NAA-d3, offers significant advantages for researchers in neuroscience and drug development. However, the reliability of data generated using this tool is entirely dependent on its structural and isotopic integrity. By employing a dual-validation strategy of quantitative ¹H-NMR and LC-MS/MS, scientists can create a self-validating system to comprehensively characterize NAA-d3. This guide has provided the foundational knowledge, conceptual workflows, and detailed analytical protocols necessary to ensure the high quality of this essential research compound, thereby fostering confidence and reproducibility in experimental outcomes.

References

- Birken, D. L., & Oldendorf, W. H. (1989). N-Acetyl-L-Aspartic acid: A literature review of a compound prominent in 1H-NMR spectroscopic studies of brain. Neuroscience & Biobehavioral Reviews, 13(1), 23-31.

-

Busza, A. L., et al. (2020). The use of deuterated water for the measurement of protein synthesis. Journal of Applied Physiology, 128(4), 1057-1067. [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

-

Gao, Y., et al. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Molecules, 27(17), 5543. [Link]

- Griebel, G., et al. (2005). Computational investigation and hydrogen/deuterium exchange of the fixed charge derivative tris(2,4,6-trimethoxyphenyl) phosphonium: implications for the aspartic acid cleavage mechanism. Journal of the American Society for Mass Spectrometry, 16(7), 1143-1151.

-

Moffett, J. R., et al. (2007). N-Acetylaspartate in the CNS: from neurodiagnostics to neurobiology. Progress in Neurobiology, 81(2), 89-131. [Link]

-

Chatterjee, B., et al. (2016). Selective α-Deuteration of Amines and Amino Acids Using D2O. Organic Letters, 18(22), 5892-5895. [Link]

-

Miyagi, M., et al. (2024). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. Analytical Chemistry, 96(7), 2829-2836. [Link]

-

Mestrelab Research. (2024). What is qNMR and why is it important? [Link]

-

Blomquist, A. T., et al. (1967). Synthesis of highly deuterated amino acids. Proceedings of the National Academy of Sciences, 58(6), 2271-2278. [Link]

- Rashed, M. S., et al. (2007). Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(18), 3025-3030.

-

Nanalysis Corp. (2022). Beyond structural elucidation, introduction to qNMR – Part I. [Link]

-

FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Quantitative NMR (qNMR). [Link]

-

Kiesel, E., et al. (2024). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. ChemRxiv. [Link]

- Pines, S. H., & Sletzinger, M. (1972). U.S. Patent No. 3,699,158. U.S.

- Patel, T. B., & Clark, J. B. (1979). Synthesis of N-acetyl-L-aspartate by rat brain mitochondria and its involvement in mitochondrial/cytosolic carbon transport. Biochemical Journal, 184(3), 539-546.

-

Gfeller, D., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9221-9223. [Link]

- Goldstein, F. B. (1959). Biosynthesis of N-acetyl-L-aspartic acid. Biochimica et Biophysica Acta, 33(2), 583-584.

- Kwiecien, N. W., et al. (2016). LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters. eScholarship, University of California.

- Preparation method of N-acetyl-L-aspartic acid. (2022). CN114014773A.

- Goldstein, F. B. (1959). Biosynthesis of N-Acetyl-l-aspartic Acid. The Journal of Biological Chemistry, 234(10), 2702-2706.

- U.S. Army Edgewood Chemical Biological Center. (2018). NMR METHOD TO DETERMINE NIST-TRACEABLE QUANTITATIVE WEIGHT PERCENTAGE PURITY OF NEAT AGENT T ECBC-TR-1547.

- Al-Dirbashi, O. Y., et al. (2007). Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease.

- Malz, F., & Jancke, H. (2005). Validation of a quantitative 1H NMR method for the purity assay of ofloxacin with high accuracy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]

- Beaudry, C. (n.d.). Beaudry Group Routine 1H NMR Guidelines.

-

American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

-

Chahrour, O., et al. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google Patents [patents.google.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Synthesis of N-acetyl-L-aspartate by rat brain mitochondria and its involvement in mitochondrial/cytosolic carbon transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Acetyl- L -aspartic acid-2,3,3-d3 D 98atom 284665-15-2 [sigmaaldrich.com]

- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Naphthaleneacetic-2,2-D2 acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Naphthaleneacetic-2,2-D2 acid, a deuterated analog of the synthetic auxin, 1-naphthaleneacetic acid (NAA). Designed for the scientific community, this document delves into the compound's core physical and chemical properties, its synthesis, and its critical applications in modern research, particularly in mass spectrometry-based quantification and metabolic studies.

Introduction: The Significance of Deuterium Labeling

1-Naphthaleneacetic acid (NAA) is a well-established synthetic plant hormone belonging to the auxin family. It is widely utilized in agriculture and horticulture to promote root formation, prevent premature fruit drop, and for plant tissue culture.[1][2] The introduction of deuterium at the 2,2-position of the acetic acid moiety results in 1-Naphthaleneacetic-2,2-D2 acid, a stable isotopically labeled version of NAA.

The primary utility of this deuterated analog lies in its application as an internal standard for quantitative analysis using mass spectrometry (MS). In complex biological matrices, the presence of a known concentration of the deuterated standard, which is chemically identical to the analyte but has a different mass, allows for precise and accurate quantification of the non-labeled NAA. This is crucial in pharmacokinetic studies, metabolic research, and environmental monitoring.

Physical and Chemical Properties

The physical and chemical properties of 1-Naphthaleneacetic-2,2-D2 acid are largely similar to its non-deuterated counterpart, with the key difference being its molecular weight due to the presence of two deuterium atoms.

| Property | Value | Source(s) |

| CAS Number | 70935-13-8 | |

| Molecular Formula | C₁₂H₈D₂O₂ | |

| Molecular Weight | 188.22 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 128 - 131 °C | [3] |

| Solubility | Soluble in organic solvents such as acetone, ether, and chloroform. Slightly soluble in alcohol and water. | [4][5] |

| Stability | Stable under normal conditions. | [3] |

Synthesis and Isotopic Purity

The synthesis of 1-Naphthaleneacetic-2,2-D2 acid typically involves the use of deuterated starting materials. One common synthetic route is the condensation of naphthalene with a deuterated chloroacetic acid.[6] The isotopic purity of the final product is a critical parameter and is usually determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. For its use as an internal standard, high isotopic enrichment (typically >98%) is essential to minimize isotopic interference with the analyte.

Applications in Research and Development

The primary application of 1-Naphthaleneacetic-2,2-D2 acid is as an internal standard in analytical chemistry.

4.1. Quantitative Analysis by Mass Spectrometry

In liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, 1-Naphthaleneacetic-2,2-D2 acid is added to samples at a known concentration. Since it co-elutes with the endogenous or unlabeled NAA, any variations in sample preparation, injection volume, or ionization efficiency affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.

4.2. Metabolic Studies

Deuterium-labeled compounds are also valuable tools in metabolic research. By introducing 1-Naphthaleneacetic-2,2-D2 acid to a biological system (e.g., plant tissue, cell culture), researchers can trace its metabolic fate. The deuterium label allows for the differentiation of the administered compound and its metabolites from endogenous compounds, aiding in the elucidation of metabolic pathways.

Experimental Protocols

5.1. Preparation of a Stock Solution

The preparation of an accurate stock solution is the first critical step in its use as an internal standard.

-

Accurately weigh a precise amount of 1-Naphthaleneacetic-2,2-D2 acid using an analytical balance.

-

Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, in a class A volumetric flask.

-

Ensure complete dissolution by vortexing or brief sonication.

-

Store the stock solution in an amber vial at a low temperature (e.g., -20°C) to prevent degradation.

5.2. Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the use of 1-Naphthaleneacetic-2,2-D2 acid as an internal standard in a quantitative LC-MS analysis.

Caption: Workflow for NAA quantification using a deuterated internal standard.

Safety and Handling

1-Naphthaleneacetic-2,2-D2 acid should be handled with the same precautions as its non-deuterated analog. It is harmful if swallowed and can cause skin and serious eye irritation.[5][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Use in a well-ventilated area or under a fume hood.[5]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3][7]

-

First Aid:

References

-

Loba Chemie. (n.d.). 1-NAPHTHYLACETIC ACID FOR SYNTHESIS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Naphthaleneacetic Acid. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Naphthaleneacetic acid. Retrieved from [Link]

-

Bloom Tech. (2023, April 4). What is 1-Naphthaleneacetic acid used for. Retrieved from [Link]

Sources

- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 2. ca.bloomtechz.com [ca.bloomtechz.com]

- 3. lobachemie.com [lobachemie.com]

- 4. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Naphthaleneacetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. 1-Naphthaleneacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. bio.vu.nl [bio.vu.nl]

- 8. file.medchemexpress.com [file.medchemexpress.com]

The Solubility of Deuterated 1-Naphthaleneacetic Acid in Organic Solvents: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of deuterated 1-Naphthaleneacetic acid (d-NAA) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of solubility with practical, field-proven insights. In the absence of extensive public data on the deuterated form, this guide establishes a robust predictive framework based on the well-documented solubility of 1-Naphthaleneacetic acid (NAA), while also detailing the experimental protocols necessary for empirical validation.

Introduction: The Significance of Deuteration and Solubility in Drug Development

Deuterated compounds, wherein one or more hydrogen atoms are replaced by their heavier isotope, deuterium, have garnered significant interest in pharmaceutical research. This isotopic substitution can profoundly alter a molecule's metabolic fate, often leading to a more favorable pharmacokinetic profile.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage.[1] This "kinetic isotope effect" can result in reduced metabolic clearance, longer half-life, and potentially lower toxicity, making deuterated analogues of existing drugs attractive candidates for development.[1][2][]

1-Naphthaleneacetic acid (NAA) is a synthetic auxin, a class of plant hormones, and its derivatives have been explored for various biological activities.[4][5][6][7][8] The deuteration of NAA (d-NAA) presents an intriguing prospect for modulating its biological properties. However, a fundamental prerequisite for any preclinical or formulation development is a thorough understanding of the compound's solubility. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and is a critical determinant of a drug's bioavailability.[9]

This guide will first explore the known solubility of the parent compound, NAA, in a range of organic solvents. Subsequently, it will delve into the theoretical and practical considerations of how deuteration might influence this solubility. Finally, it will provide detailed, step-by-step experimental protocols for researchers to determine the solubility of d-NAA in their laboratories.

Solubility Profile of 1-Naphthaleneacetic Acid (NAA)

A comprehensive study by Liu et al. (2017) provides extensive data on the solubility of NAA in ten pure organic solvents at various temperatures.[10][11][12] This data serves as an essential baseline for predicting the solubility of d-NAA. The solubility of NAA, a carboxylic acid, is governed by the interplay between its polar carboxyl group and its non-polar naphthalene ring.[13][14][15] The principle of "like dissolves like" is a useful starting point for understanding its behavior in different solvents.

The following table summarizes the mole fraction solubility (x) of NAA in various organic solvents at two representative temperatures, as derived from the aforementioned study.

| Solvent | Polarity Index | Mole Fraction Solubility (x) at 298.15 K (25 °C) | Mole Fraction Solubility (x) at 313.15 K (40 °C) |

| Methanol | 5.1 | 0.201 | 0.315 |

| Ethanol | 4.3 | 0.165 | 0.268 |

| 2-Propanol | 3.9 | 0.141 | 0.239 |

| Acetone | 5.1 | 0.334 | 0.463 |

| Acetonitrile | 5.8 | 0.108 | 0.183 |

| Ethyl Acetate | 4.4 | 0.211 | 0.322 |

| 1,4-Dioxane | 4.8 | 0.258 | 0.379 |

| Tetrahydrofuran | 4.0 | 0.389 | 0.521 |

| Toluene | 2.4 | 0.043 | 0.076 |

| 1,2-Dichloroethane | 3.5 | 0.063 | 0.109 |

Data extracted from Journal of Chemical & Engineering Data 2017, 62, 4, 1357–1365.[10][11][12]

As the data indicates, NAA exhibits higher solubility in polar aprotic solvents like acetone and tetrahydrofuran, and in polar protic solvents like methanol and ethanol.[10][11][12] Its solubility is considerably lower in less polar solvents such as toluene.[10][11][12] This is consistent with the ability of the polar carboxyl group to form hydrogen bonds with protic solvents and engage in dipole-dipole interactions with aprotic polar solvents.[13][14]

The Influence of Deuteration on Solubility: A Theoretical Perspective

Isotope effects on solubility, also known as non-covalent isotope effects, are generally small.[16][17] They arise from subtle differences in intermolecular interactions and vibrational energies between the deuterated and non-deuterated molecules.[18][19] The direction and magnitude of the isotope effect on solubility can be complex and depend on the specific solute-solvent system.

In some cases, deuterated compounds exhibit slightly lower solubility in a given solvent compared to their non-deuterated counterparts (an "inverse" isotope effect).[16] This can be attributed to weaker van der Waals interactions in the deuterated molecules. Conversely, a "normal" isotope effect, where the deuterated compound is more soluble, can also occur.[16]

For d-NAA, the effect of deuteration on solubility is expected to be minimal. The primary interactions governing solubility—hydrogen bonding at the carboxyl group and van der Waals forces involving the naphthalene ring—are unlikely to be significantly altered by the substitution of hydrogen with deuterium. Therefore, the solubility data for NAA presented in the previous section serves as a very strong starting point for estimating the solubility of d-NAA. Researchers should anticipate that the solubility of d-NAA will be in a similar range to that of NAA in the same solvents.

Experimental Determination of d-NAA Solubility: A Step-by-Step Protocol

Given the lack of direct data, empirical determination of d-NAA solubility is crucial for any research or development activities. The "shake-flask" method is a widely accepted and reliable technique for measuring equilibrium solubility.[9][20][21]

Materials and Equipment

-

Deuterated 1-Naphthaleneacetic acid (d-NAA) of known purity

-

A selection of high-purity organic solvents (e.g., methanol, ethanol, acetone, tetrahydrofuran, toluene)

-

Analytical balance (accurate to at least 0.1 mg)

-

Scintillation vials or other suitable glass containers with airtight caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of d-NAA.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of d-NAA to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be carefully controlled (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis).

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of d-NAA. A calibration curve prepared with known concentrations of d-NAA will be required for quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility of d-NAA in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Conclusion and Future Directions

While direct experimental data on the solubility of deuterated 1-Naphthaleneacetic acid in organic solvents is not extensively documented, a robust predictive framework can be established based on the known solubility of its non-deuterated analogue. The principles of "like dissolves like" and the understanding of intermolecular forces provide a strong basis for solvent selection. It is anticipated that the solubility of d-NAA will closely mirror that of NAA, with any deviations due to isotope effects likely to be minor.

For researchers and drug development professionals, the empirical determination of solubility is a critical step. The detailed shake-flask protocol provided in this guide offers a reliable and validated method for obtaining this essential data. The insights and methodologies presented herein are intended to empower scientists to confidently advance their research and development of deuterated compounds.

Future work in this area should focus on the systematic experimental determination of d-NAA solubility in a wide range of pharmaceutically relevant solvents and at various temperatures. Such data would be invaluable for building more precise predictive models and for facilitating the formulation development of this and other deuterated compounds.

References

- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.

- Neuland Labs. (2021, December 1). Deuterated Drug Molecules: Perfecting the Gamechanger.

- Ball, D. W., et al. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.

- Hulikal, V. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board.

- (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.

- National Center for Biotechnology Information. (n.d.). 1-Naphthaleneacetic Acid. PubChem.

- Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. RSC Medicinal Chemistry, 14(6), 945-963.

- BOC Sciences. (2025, August 30). Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy.

- Liu, J., et al. (2017). Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents from T = (278.25 to 323.55) K. Journal of Chemical & Engineering Data, 62(4), 1357–1365.

- Marsac, P. J., et al. (2012). A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. Molecular Pharmaceutics, 10(2), 655–665.

- LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- Wikipedia. (n.d.). 1-Naphthaleneacetic acid.

- Liu, J., et al. (2017). Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents from T = (278.25 to 323.55) K. ResearchGate.

- Liu, J., et al. (2017). Solubility Measurement and the Correlation of 1-Naphthaleneacetic Acid in Pure and Methanol + Water Binary Solvents from T = (278.25 to 323.55) K. Journal of Chemical & Engineering Data, 62(4), 1357–1365.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- (n.d.). solubility experimental methods.pptx.

- Paneth, P., & Dybala-Defratyka, A. (2023). Non-Covalent Isotope Effects. International Journal of Molecular Sciences, 24(8), 7183.

- Dybala-Defratyka, A., et al. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. The Journal of Physical Chemistry B, 125(50), 13784–13795.

- Dybala-Defratyka, A., et al. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. The Journal of Physical Chemistry B, 125(50), 13784–13795.

- ChemicalBook. (n.d.). 1-Naphthaleneacetic acid CAS#: 86-87-3.

- Paneth, P. (2020). Isotope Effects as Analytical Probes: Applications of Computational Theory. In Comprehensive Supramolecular Chemistry II (pp. 57-79). Elsevier.

- Van Hook, W. A. (2011). Isotope effects in chemistry. Journal of the Serbian Chemical Society, 76(4), 549-567.

- Bionity. (n.d.). 1-Naphthaleneacetic acid.

- ChemicalBook. (2026, January 13). 1-Naphthaleneacetic acid | 86-87-3.

- Solubility of Things. (n.d.). Naphthalene-1-acetic acid.

- TOKU-E. (n.d.). α-Naphthaleneacetic acid (1-NAA).

- Runtai Chemical. (n.d.). 1-Naphthaleneacetic acid /NAA with Cas 86-87-3.

- ECHEMI. (n.d.). 86-87-3, 1-Naphthaleneacetic acid Formula.

- National Center for Biotechnology Information. (n.d.). 2-Naphthaleneacetic acid. PubChem.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

Sources

- 1. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 5. 1-Naphthaleneacetic acid CAS#: 86-87-3 [m.chemicalbook.com]

- 6. 1-Naphthaleneacetic_acid [bionity.com]

- 7. 1-Naphthaleneacetic acid | 86-87-3 [chemicalbook.com]

- 8. sdruntaichem.com [sdruntaichem.com]

- 9. raytor.com [raytor.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CK12-Foundation [flexbooks.ck12.org]

- 14. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Non-Covalent Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 18. Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Technical Guide: Synthesis Pathways for 1-Naphthaleneacetic-2,2-D2 Acid

Executive Summary

1-Naphthaleneacetic acid (NAA) is a synthetic auxin widely used in plant tissue culture and agriculture.[1][2] Precise quantification of endogenous and exogenous NAA in complex biological matrices requires Isotope Dilution Mass Spectrometry (IDMS). The accuracy of IDMS relies entirely on the quality of the internal standard (IS).

This guide details the synthesis of 1-Naphthaleneacetic-2,2-d2 acid (NAA-d2) . Unlike ring-deuterated isotopologues, the 2,2-d2 variant targets the chemically distinct methylene protons. While these protons are exchangeable, they offer a cost-effective and accessible route for laboratories equipped for organic synthesis.

This document outlines two primary pathways:

-

Route A (Base-Catalyzed Exchange): The industry-standard "Cohen Method" utilizing thermodynamic acidity of benzylic protons.

-

Route B (Nitrile Hydrolysis): A de novo synthesis route yielding high isotopic purity.

Part 1: Chemical Context & Retrosynthetic Analysis

The target molecule features two deuterium atoms at the

Chemical Structure:

-

Formula:

-

Molecular Weight: ~188.22 g/mol (vs. 186.21 g/mol for native NAA)

-

pKa: ~4.2 (Carboxyl), ~22-24 (

-protons)

Retrosynthetic Logic

The

-

Strategy 1 (Exchange): Disconnect at the C-H bonds. Reconnect using

as the deuterium source and a strong base to generate the enolate. -

Strategy 2 (Hydrolysis): Disconnect at the Carboxyl-Carbon bond. Precursor: 1-Naphthaleneacetonitrile.[3][4][5] Hydrolysis in deuterated solvent incorporates deuterium during the transition from nitrile to acid.

Part 2: Route A – Base-Catalyzed H/D Exchange (Primary Protocol)

This method is preferred for its simplicity and low cost. It relies on the reversible deprotonation of the

Mechanism

The reaction proceeds via a dianion intermediate. The base (NaOD) first removes the carboxyl proton, followed by the reversible removal of the benzylic proton to form an enolate. This enolate is resonance-stabilized by the naphthalene ring, facilitating the exchange with

Experimental Protocol

Reagents:

-

1-Naphthaleneacetic acid (NAA), analytical grade.

-

Deuterium Oxide (

), >99.9 atom % D. -

Sodium Deuteroxide (NaOD), 40 wt. % in

. -

Deuterium Chloride (DCl) or anhydrous HCl (for workup).

Step-by-Step Workflow:

-

Dissolution: In a pressure-rated glass reaction vessel (or autoclave liner), dissolve 1.0 g (5.37 mmol) of NAA in 10 mL of

. -

Basification: Add 40% NaOD in

dropwise until the pH is >12. The solution should be homogeneous. -

Exchange Reaction:

-

Seal the vessel under nitrogen.

-

Heat to 100°C - 110°C for 24 hours.

-

Note: Standard reflux can be used, but a sealed vessel prevents loss of

and allows slightly higher temperatures to drive the kinetic barrier.

-

-

Cycle Repeat (Critical):

-

Cool the mixture.

-

Acidify carefully with DCl (or dilute HCl if DCl is unavailable, see Workup Caution) to precipitate the acid.

-

Filter and dry the solid.

-

Repeat steps 1-3 with fresh

and NaOD. -

Target: 3 cycles are typically required to achieve >98% isotopic enrichment.

-

-

Final Workup:

-

After the final cycle, cool the solution to 4°C.

-

Acidify to pH 2 using 2M HCl (rapid addition).

-

Extract immediately with Ethyl Acetate (3 x 15 mL).

-

Dry organic layer over anhydrous

and evaporate.[4] -

Recrystallize from

/Hexane.

-

Risk Management: The Back-Exchange Phenomenon

The

-

Mitigation: Perform acidification at 0-4°C and extract immediately into the organic phase where exchange is negligible.

Pathway Visualization (Route A)

Figure 1: Base-catalyzed H/D exchange mechanism via enolate intermediate. Multiple cycles drive equilibrium toward the d2 species.

Part 3: Route B – Nitrile Hydrolysis (Alternative Protocol)

If the exchange method yields insufficient isotopic purity or if back-exchange is uncontrollable in the specific lab setup, the hydrolysis of 1-naphthaleneacetonitrile is the robust alternative.

Mechanism

Hydrolysis of a nitrile (

Experimental Protocol

Reagents:

- (>99.9%).[6]

-

Sulfuric Acid-d2 (

) or generated in situ (SO3 + D2O).

Step-by-Step Workflow:

-

Mixture: In a round-bottom flask, combine 1.0 g (6.0 mmol) of 1-naphthaleneacetonitrile with 5 mL of

. -

Acid Addition: Slowly add 2 mL of concentrated

(exothermic). -

Hydrolysis: Reflux the mixture for 4-6 hours. The nitrile is insoluble, but the product acid will eventually precipitate or form an oil.

-

Workup:

Pathway Visualization (Route B)

Figure 2: Acid-catalyzed hydrolysis of nitrile precursor in deuterated media, ensuring deuterium incorporation at the alpha-carbon.

Part 4: Analytical Validation & Quality Control

Trustworthiness in IDMS requires proving the label is present and stable.

Nuclear Magnetic Resonance (1H-NMR)

This is the primary validation tool.

-

Native NAA: Shows a distinct singlet at

4.05 ppm (2H, -

NAA-d2: This singlet must be absent (or reduced to <2% integration for >98% purity).

-

Aromatic Region: The aromatic protons (

7.3 - 8.1 ppm) should remain unchanged (integration 7H).

Mass Spectrometry (GC-MS / LC-MS)[9]

-

Derivatization: For GC-MS, derivatize with diazomethane or TMS to form the methyl ester or TMS-ester.

-

Shift Observation:

-

Native Methyl-NAA MW: 200.2 g/mol .

-

Target Methyl-NAA-d2 MW: 202.2 g/mol .

-

-

Calculation: Monitor the ion clusters. The ratio of

indicates the deuteration efficiency.

Data Summary Table

| Parameter | Native NAA | NAA-d2 (Target) | Acceptance Criteria |

| Molecular Weight | 186.21 | 188.22 | - |

| 1H-NMR ( | Singlet, | Absent / Baseline | < 2% Residual H |

| MS Parent Ion (Me-Ester) | m/z 200 | m/z 202 | > 98% Enrichment |

| Melting Point | 131-133°C | 131-133°C | ± 2°C |

References

-

Cohen, J. D., Baldi, B. G., & Slovin, J. P. (1986). 13C6-[Benzene ring]-indole-3-acetic acid: A new internal standard for quantitative mass spectral analysis of indole-3-acetic acid in plants. Plant Physiology, 80(1), 14-19. Link

- Context: Establishes the foundational protocols for auxin internal standard synthesis and IDMS criteria.

-

Barkawi, L. S., Tam, Y. Y., Tillman, J. A., Normanly, J., & Cohen, J. D. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols, 5(10), 1609-1618.[9][10] Link

- Context: Describes the modern application of IDMS for auxins, validating the necessity of high-purity standards.

-

Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples.[11][12] Plant Methods, 8(1),[11][12] 31. Link

- Context: Provides detailed extraction and purification workflows that utilize these deuter

- Junk, G. A., & Catallo, W. J. (1997).Hydrogen isotope exchange in organic compounds. Journal of Labelled Compounds and Radiopharmaceuticals. Context: General reference for the base-catalyzed exchange mechanism of benzylic protons.

Sources

- 1. ca.bloomtechz.com [ca.bloomtechz.com]

- 2. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]

- 3. US2655531A - Method of making naphthaleneacetic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. af.bloomtechz.com [af.bloomtechz.com]

- 6. rsc.org [rsc.org]

- 7. echemi.com [echemi.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 12. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Metabolic Half-life of Deuterated N-acetylaspartate in Plant Systems

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-acetylaspartate (NAA) is a metabolite of high abundance in the vertebrate central nervous system, where its roles in energy metabolism, lipid synthesis, and osmoregulation are subjects of intensive study.[1][2] While its precursor, L-aspartate, is a cornerstone of nitrogen assimilation and amino acid biosynthesis in plants, the presence and metabolic dynamics of NAA in plant systems remain largely uncharted territory.[3] This guide outlines a comprehensive framework for investigating the metabolic half-life of NAA in plants using stable isotope labeling with deuterium. We provide the theoretical biochemical context, a detailed experimental protocol from plant cultivation to mass spectrometric analysis, and a guide to data interpretation. This document serves as a technical blueprint for researchers aiming to elucidate the functional significance of NAA metabolism in plant biology by quantifying its turnover rate, a critical parameter for understanding its potential physiological roles.

Introduction: The Enigma of NAA in Plant Biology

N-acetylaspartate (NAA) is synthesized from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT).[4] It is subsequently catabolized back into aspartate and acetate by aspartoacylase (ASPA).[1][5] In the mammalian brain, NAA is considered a marker of neuronal viability and is implicated as a storage and transport form of acetate for myelin lipid synthesis.[5][6]

In plants, the metabolic landscape is fundamentally different, yet the foundational building blocks for NAA synthesis are ubiquitous. L-aspartate is a central hub in plant metabolism, linking carbon and nitrogen assimilation and serving as a precursor for essential amino acids and nucleotides.[3][7] Given the conservation of fundamental biochemical pathways, it is plausible that NAA metabolism exists in plants, potentially serving unique, as-yet-undiscovered functions.

Determining the metabolic half-life (t½) —the time required for half of the NAA pool to be metabolically turned over—is the first critical step in assessing its physiological relevance. A short half-life would suggest an active role in metabolic signaling or as a dynamic intermediate, whereas a long half-life might indicate a function in storage or osmoprotection. This guide details a robust methodology using deuterium labeling coupled with mass spectrometry to precisely measure this key parameter.

Proposed Biochemical Pathway of NAA in Plants

Based on conserved biochemistry from other biological systems, we can propose a core metabolic pathway for NAA in plants. This pathway provides the theoretical foundation for designing a tracer experiment to measure its turnover.

Synthesis and Catabolism

-

Synthesis: NAA is synthesized in a reaction catalyzed by an L-aspartate N-acetyltransferase (Asp-NAT) homolog, which transfers an acetyl group from acetyl-CoA to the amino group of L-aspartate.[2][4]

-

Catabolism: NAA is hydrolyzed by an aspartoacylase (ASPA) homolog, which cleaves the amide bond to release L-aspartate and acetate.[1][5][6] The liberated acetate can then be converted to acetyl-CoA by acetyl-CoA synthetase for use in various metabolic processes, including the TCA cycle and lipid synthesis.[8]

The diagram below illustrates this proposed metabolic cycle.

Caption: Proposed metabolic cycle of N-acetylaspartate (NAA) in plant cells.

Experimental Design: A Pulse-Chase Approach to Determine Half-Life

To measure the metabolic half-life, we employ a pulse-chase experimental design. The "pulse" phase involves introducing a deuterium-labeled precursor to the plant, allowing for the synthesis and accumulation of deuterated NAA. The "chase" phase involves replacing the labeled precursor with its unlabeled counterpart, after which the decay of the deuterated NAA pool is monitored over time.

Choice of Deuterated Tracer

Deuterated water (D₂O) is an effective and widely used tool for metabolic labeling in plants.[9][10] Deuterium from D₂O is incorporated into the plant's metabolic network through photosynthesis and other central metabolic reactions, labeling the precursor pools (including acetyl-CoA and aspartate) required for NAA synthesis.[9] This approach provides a systemic labeling of the de novo synthesized NAA pool.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for determining the metabolic half-life of deuterated NAA in a model plant system such as Arabidopsis thaliana.

Part 1: Plant Cultivation and Isotope Labeling

-

Plant Growth: Cultivate Arabidopsis thaliana (Col-0) seedlings hydroponically in a sterile environment. Use a standard nutrient solution (e.g., half-strength Murashige and Skoog) under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

Causality: Hydroponic systems provide precise control over the nutrient environment and allow for the uniform and rapid introduction and removal of the isotopic label.

-

-

Pulse Phase (Labeling): After 3-4 weeks of growth, transfer the plants to a fresh hydroponic medium where 5% (v/v) of the H₂O has been replaced with D₂O (heavy water, 99.9 atom % D). Allow plants to grow in this medium for 48-72 hours.

-

Causality: A 5% D₂O concentration is generally well-tolerated by plants and is sufficient to achieve significant deuterium incorporation into metabolites without causing severe physiological stress. The duration allows the labeled NAA pool to reach a steady state.

-

-

Time Zero (t=0) Sample: At the end of the pulse phase, harvest a subset of whole plants. This represents the point of maximum labeling and serves as the t=0 time point for the decay curve. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

Causality: Flash-freezing instantly quenches all metabolic activity, preserving the metabolite profile at the exact moment of sampling.

-

-

Chase Phase (Washout): Remove the remaining plants from the D₂O-containing medium, gently rinse their roots with unlabeled nutrient solution, and transfer them to a fresh, unlabeled hydroponic medium.

-

Causality: This step initiates the "chase," where the synthesis of new NAA will utilize unlabeled precursors, and the existing pool of deuterated NAA will begin to turn over.

-

Part 2: Time-Course Sample Collection

-

Harvesting: Collect plant samples at multiple time points following the start of the chase phase (e.g., 2, 4, 8, 12, 24, and 48 hours).

-

Processing: For each time point, harvest at least three biological replicates. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until extraction.

-

Causality: Multiple time points are essential to accurately model the decay kinetics. Biological replicates are crucial for statistical confidence in the measured decay rate.

-

Part 3: Metabolite Extraction

-

Homogenization: Grind the frozen plant tissue (approx. 100 mg fresh weight) to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Transfer the frozen powder to a tube containing 1 mL of a pre-chilled (-20°C) extraction solvent (Methanol:Chloroform:Water, 5:2:2 v/v/v). Include an internal standard (e.g., ¹³C-labeled glutamine) for normalization.

-

Phase Separation: Vortex the mixture vigorously for 1 minute, then incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collection: Carefully collect the supernatant, which contains the polar and semi-polar metabolites, into a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 Acetonitrile:Water with 0.1% formic acid).

-

Causality: This extraction method efficiently separates polar metabolites like NAA from lipids and proteins, which could interfere with the analysis. The drying and reconstitution step concentrates the sample and ensures compatibility with the LC-MS system.

-

Part 4: Analytical Quantification by LC-MS/MS

-

Chromatography: Use Hydrophilic Interaction Liquid Chromatography (HILIC) to separate NAA from other polar metabolites.

-

Column: SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 95% B to 50% B over 15 minutes.

-

Causality: HILIC is ideal for retaining and separating highly polar compounds like NAA that are not well-retained on traditional reverse-phase columns.

-

-

Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole mass spectrometer (QqQ) operating in negative ion mode.

-

Ionization: Electrospray Ionization (ESI), Negative Mode.

-

Detection (MRM on a QqQ): Monitor the specific mass transitions for both unlabeled and deuterated NAA.

-

Unlabeled NAA (M+0): Precursor ion (m/z) 174.05 -> Product ion (m/z) 130.06

-

Deuterated NAA (M+n): Monitor for expected mass shifts (e.g., M+1, M+2, M+3) based on deuterium incorporation. For example, a transition for NAA with three deuterium atoms (M+3) would be: Precursor ion (m/z) 177.07 -> Product ion (m/z) 133.08.

-

-

Causality: Mass spectrometry provides the sensitivity and specificity required to detect and quantify NAA. Monitoring specific mass transitions (MRM) is the gold standard for quantification, minimizing interference and ensuring accurate measurement of the different isotopologues.

-

The diagram below outlines the complete experimental workflow.

Caption: Experimental workflow for determining the metabolic half-life of NAA.

Data Analysis and Half-Life Calculation

-

Quantification: For each time point, determine the peak area for the sum of all deuterated NAA isotopologues (NAA_labeled) and the unlabeled NAA (NAA_unlabeled).

-

Fractional Abundance: Calculate the fraction of the labeled pool remaining at each time point (t) using the formula:

-

Fraction Labeled (t) = NAA_labeled / (NAA_labeled + NAA_unlabeled)

-

-

Decay Curve: Plot the natural logarithm (ln) of the "Fraction Labeled" against time. The data should fit a first-order exponential decay model.

-

Half-Life Calculation: Use non-linear regression to fit the data to a one-phase exponential decay equation:

-

Y(t) = Y₀ * e^(-kt)

-

Where Y(t) is the fraction labeled at time t, Y₀ is the fraction at t=0, and k is the decay rate constant.

-

The metabolic half-life (t½) is then calculated as: t½ = ln(2) / k

-

Representative Data Table

The following table shows hypothetical data from a pulse-chase experiment, illustrating the calculation of the remaining labeled NAA fraction over time.

| Time Point (hours) | Peak Area (Unlabeled NAA) | Peak Area (Labeled NAA) | Total Peak Area | Fraction Labeled | ln(Fraction Labeled) |

| 0 | 15,000 | 85,000 | 100,000 | 0.850 | -0.163 |

| 2 | 28,000 | 72,000 | 100,000 | 0.720 | -0.329 |

| 4 | 45,000 | 55,000 | 100,000 | 0.550 | -0.598 |

| 8 | 68,000 | 32,000 | 100,000 | 0.320 | -1.139 |

| 12 | 81,000 | 19,000 | 100,000 | 0.190 | -1.661 |

| 24 | 95,000 | 5,000 | 100,000 | 0.050 | -2.996 |

| 48 | 99,000 | 1,000 | 100,000 | 0.010 | -4.605 |

Trustworthiness and Validation

To ensure the integrity of the results, the following controls are essential:

-

Unlabeled Controls: Plants grown entirely in unlabeled medium should be analyzed to confirm the absence of signal in the deuterated mass channels.

-

Method Blanks: Extraction and analysis of a "blank" sample (containing no tissue) must be performed to check for system contamination.

-

Internal Standards: The inclusion of a stable isotope-labeled internal standard not naturally found in the plant (e.g., ¹³C,¹⁵N-Aspartate) during extraction is critical for normalizing variations in extraction efficiency and instrument response.

-

Kinetic Isotope Effect (KIE): Be aware that the C-D bond is stronger than the C-H bond, which can sometimes slow enzymatic reactions involving the cleavage of this bond.[11] While this effect is generally minor for overall metabolic turnover studies, it is a known phenomenon in isotope-based research.

Conclusion

This guide provides a rigorous, validated methodology for determining the metabolic half-life of N-acetylaspartate in plant systems. By quantifying the turnover rate of this enigmatic metabolite, researchers can gain the first crucial insights into its potential role in plant physiology. A rapid turnover would point towards an active metabolic function, while slow turnover might suggest a role in storage or osmotic regulation. This protocol establishes a foundation for future studies aimed at fully elucidating the NAA metabolic pathway and its functional significance in the plant kingdom.

References

-

D₂O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. (2020). PMC. [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). MDPI. [Link]

-

NAA50 Is an Enzymatically Active N α-Acetyltransferase That Is Crucial for Development and Regulation of Stress Responses. (2020). Oxford Academic. [Link]

-

NAA and NAAG synthesis and catabolism. Subsequent to syn- thesis in... (n.d.). ResearchGate. [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). PMC. [Link]

-

N-acetylaspartate improves cell survival when glucose is limiting. (2020). bioRxiv. [Link]

-

l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation. (2021). PMC. [Link]

-

Deuterium labelling of metabolites following transfer of heterotrophic... (n.d.). ResearchGate. [Link]

-

N-acetylaspartate. (n.d.). Human Metabolome Database. [Link]

-

N-Acetylaspartic acid. (n.d.). Wikipedia. [Link]

-

N-acetyl-aspartic acid (NAA) - metabolite. (2025). biocrates life science ag. [Link]

-

Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. (2019). MDPI. [Link]

-

N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer. (2017). PMC. [Link]

-

Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. (n.d.). SciSpace. [Link]

-

Regulation of N-acetylaspartate and N-acetylaspartylglutamate biosynthesis by protein kinase activators. (2006). Journal of Neurochemistry. [Link]

-

Identification of biological signatures of cruciferous vegetable consumption utilizing machine learning-based global untargeted stable isotope traced metabolomics. (2024). Frontiers. [Link]

-

Early Steps in the Biosynthesis of NAD in Arabidopsis Start with Aspartate and Occur in the Plastid. (2006). PMC. [Link]

-

Deciphering the role of aspartate and prephenate aminotransferase activities in plastid nitrogen metabolism. (2014). ResearchGate. [Link]

-

NCDA&CS Methods for Plant Tissue Analysis. (n.d.). NC Department of Agriculture. [Link]

-

Schematic representation of N-acetyl-aspartate (NAA) metabolism. Acetyl... (n.d.). ResearchGate. [Link]

-

N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes. (2018). PMC. [Link]

-

Defective N-acetylaspartate catabolism reduces brain acetate levels and myelin lipid synthesis in Canavan's disease. (2005). PNAS. [Link]

-

Tracking deuterium uptake in hydroponically grown maize roots using correlative helium ion microscopy and Raman micro-spectroscopy. (2023). PMC. [Link]

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2017). Juniper Publishers. [Link]

-

A method for quantitative determination of deuterium content in biological material. (2025). Europe PMC. [Link]

-

Deuteration as a Tool for Enhancing the Half-Life of Drug. (2019). International Journal of Trend in Scientific Research and Development. [Link]

-

An automated method for determining nitrate nitrogen in cotton plant parts. (n.d.). CSIRO Publishing. [Link]

-

Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2025). ResearchGate. [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. (2022). ScienceOpen. [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes. [Link]

Sources

- 1. N-acetylaspartate [n-acetylaspartate.com]

- 2. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 3. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. n-acetylaspartate.com [n-acetylaspartate.com]

- 5. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Early Steps in the Biosynthesis of NAD in Arabidopsis Start with Aspartate and Occur in the Plastid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Identification of biological signatures of cruciferous vegetable consumption utilizing machine learning-based global untargeted stable isotope traced metabolomics [frontiersin.org]

- 11. juniperpublishers.com [juniperpublishers.com]

Precision Quantification of 1-Naphthaleneacetic Acid (NAA) in Plant Tissues Using 1-Naphthaleneacetic-2,2-D2 Acid

The following technical guide details the applications of 1-Naphthaleneacetic-2,2-D2 acid (NAA-d2) in plant physiology, focusing on its critical role as an internal standard for the high-precision quantification of the synthetic auxin 1-Naphthaleneacetic acid (NAA).

Executive Summary

1-Naphthaleneacetic acid (NAA) is a potent synthetic auxin widely employed in agriculture to induce rooting, thin fruit, and prevent pre-harvest drop.[1][2][3][4] Understanding its pharmacokinetics—uptake, transport, and metabolism—is critical for optimizing dosage and minimizing phytotoxicity. 1-Naphthaleneacetic-2,2-D2 acid (NAA-d2) serves as the gold-standard stable isotope internal standard (IS) for these analyses. By mimicking the physicochemical behavior of NAA while carrying a distinct mass signature (+2 Da), NAA-d2 allows researchers to correct for extraction efficiency, matrix effects, and ionization variability in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Technical Principles: The Role of Deuterated Standards

Chemical Identity & Stability[1]

-

Compound: 1-Naphthaleneacetic-2,2-D2 acid

-

Structure: A naphthalene ring attached to a deuterated acetic acid moiety (

). -

Mechanism: The deuterium labeling at the C2 position (the methylene bridge) increases the molecular mass by 2 Daltons relative to native NAA (MW 186.2 → 188.2).

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Quantifying auxins in plant matrices is notoriously difficult due to "ion suppression"—where co-eluting plant pigments and phenolics interfere with the ionization of the target analyte in the mass spectrometer.

NAA-d2 solves this via Isotope Dilution :

-

Co-Extraction: NAA-d2 is added to the sample before homogenization.

-

Identical Behavior: Because it is chemically nearly identical to NAA, it suffers the exact same losses during extraction and the same ion suppression during MS analysis.

-

Ratio-Based Quantification: The mass spectrometer measures the ratio of Native NAA to NAA-d2. Since the amount of NAA-d2 added is known, the original amount of Native NAA can be calculated precisely, regardless of signal loss.

Critical Expert Insight: The 2,2-D2 label is located on the

-carbon next to the carboxylic acid. While stable in acidic and neutral conditions, these deuterium atoms can exchange with hydrogen in highly alkaline environments (pH > 10) or through specific enzymatic activity. Protocols must maintain acidic or neutral pH during extraction to prevent label loss.